

The Chemical Architecture of Amurine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amurine

Cat. No.: B1232505

[Get Quote](#)

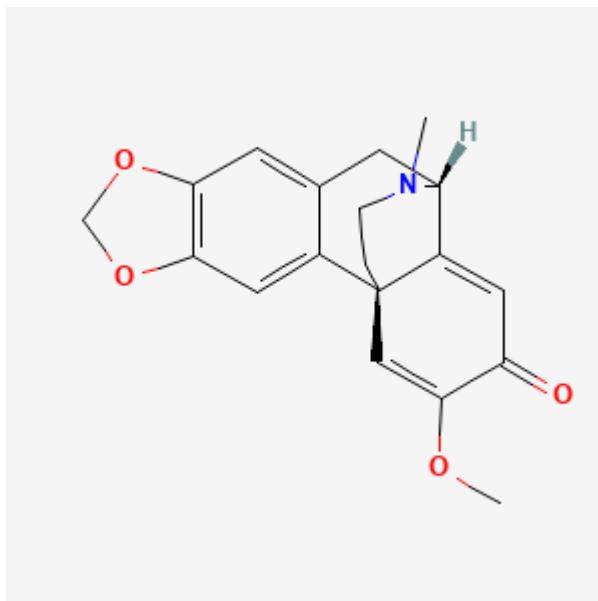
For Researchers, Scientists, and Drug Development Professionals

Abstract

Amurine, a morphinan alkaloid, presents a complex and intriguing chemical structure that has been the subject of synthetic and spectroscopic studies. This technical guide provides a comprehensive overview of the chemical nature of **Amurine**, including its structural and physicochemical properties. While a definitive total synthesis has been achieved, detailed experimental protocols and extensive biological activity data remain within specialized literature. This document collates available information to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Amurine is a tetracyclic alkaloid belonging to the morphinan class. Its chemical structure is characterized by a fused ring system with specific stereochemistry.


Systematic Name: (9S,13S)-3-methoxy-11-methyl-6,7,8,9,10,13-hexahydro-5H-9,13-methanophenanthro[4,5-bcd]azepin-5-one

Chemical Formula: C₁₉H₁₉NO₄[\[1\]](#)[\[2\]](#)

Molecular Weight: 325.36 g/mol [\[1\]](#)[\[2\]](#)

CAS Number: 4984-99-0[\[1\]](#)

2D Structure:

Source: PubChem CID 5462433

Table 1: Physicochemical Properties of **Amurine**

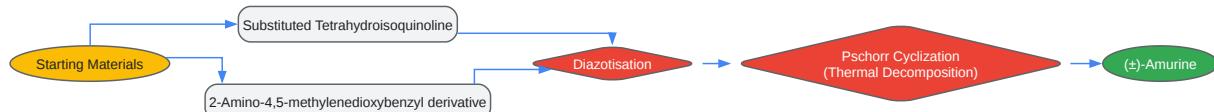
Property	Value	Source
Molecular Formula	C ₁₉ H ₁₉ NO ₄	[1] [2]
Molecular Weight	325.36 g/mol	[1] [2]
IUPAC Name	(1R,12R)-16-methoxy-20-methyl-5,7-dioxa-20-azapentacyclo[10.5.3.0 ^{1,13} .0 ^{2,10} .0 ^{4,8}]icos-2,4(8),9,13,16-pentaen-15-one	[2]
InChI Key	HTAGIZQYGRQLQQX-AUUYWEPGSA-N	[1]
SMILES	COC1=C[C@]23CCN(C)--INVALID-LINK--C3=CC1=O	[1]

Spectroscopic Data

Detailed spectroscopic data for **Amurine**, including ^1H NMR, ^{13}C NMR, IR, and mass spectrometry, are essential for its unambiguous identification and characterization. While specific peak lists and spectra are found within primary scientific literature, a summary of expected spectral features is provided below.

Table 2: Summary of Expected Spectroscopic Features for **Amurine**

Technique	Expected Features
^1H NMR	Signals corresponding to aromatic protons, methoxy group protons, N-methyl protons, and aliphatic protons of the tetracyclic core.
^{13}C NMR	Resonances for aromatic carbons, carbonyl carbon, methoxy carbon, N-methyl carbon, and aliphatic carbons of the morphinan skeleton.
IR Spectroscopy	Characteristic absorption bands for a carbonyl group (C=O), aromatic C-H stretching, aliphatic C-H stretching, and C-O stretching of the methoxy group.
Mass Spectrometry	A molecular ion peak corresponding to the exact mass of Amurine, along with a fragmentation pattern characteristic of the morphinan alkaloid scaffold.


Note: Specific, quantitative spectroscopic data for **Amurine** is not available in the public search results. This information is typically found in detailed experimental sections of peer-reviewed publications.

Synthesis of Amurine

The total synthesis of (\pm) -**amurine** was first reported by Kametani and colleagues in 1969. The synthetic strategy involves a Pschorr cyclization as a key step to construct the morphinan ring system.

Synthetic Workflow

The following diagram illustrates the logical workflow for the total synthesis of **(±)-amurine** as described in the literature.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the total synthesis of **(±)-Amurine**.

Experimental Protocols

Detailed, step-by-step experimental procedures for the synthesis of **Amurine** are provided in the original publication by Kametani et al. (1969), J. Chem. Soc. C, 801. These protocols would include precise quantities of reagents, reaction conditions (temperature, time, solvent), and purification methods (e.g., chromatography, crystallization). Access to this primary literature is recommended for researchers intending to replicate the synthesis.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available information regarding the specific biological activities and mechanisms of action of **Amurine**. Further research is required to elucidate its pharmacological profile and to identify any potential interactions with cellular signaling pathways.

Conclusion

Amurine possesses a well-defined chemical structure that has been confirmed by total synthesis. This technical guide provides a summary of its known chemical and physical properties. For researchers and professionals in drug development, the established synthetic route offers a starting point for obtaining this natural product for further investigation. Future studies are needed to explore the biological activities and potential therapeutic applications of

Amurine. It is strongly recommended that researchers consult the primary literature for detailed experimental protocols and comprehensive spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online.](#)

References

- 1. Total synthesis of (\pm)-amurine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Total synthesis of murisolins and evaluation of tumor-growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Chemical Architecture of Amurine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1232505#what-is-the-chemical-structure-of-amurine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com